2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid typically involves multiple steps. One common method starts with the preparation of 2-(2-Methoxy-2-oxoethyl)benzoic acid, which is then subjected to cyclization reactions to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-2-oxoethyl)benzoic acid
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzoxazole ring and acrylic acid moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H11NO5 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(E)-3-[2-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-13(17)7-11-14-9-4-2-8(3-5-12(15)16)6-10(9)19-11/h2-6H,7H2,1H3,(H,15,16)/b5-3+ |
InChI Key |
RHULROHMWZGRLX-HWKANZROSA-N |
Isomeric SMILES |
COC(=O)CC1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)CC1=NC2=C(O1)C=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.